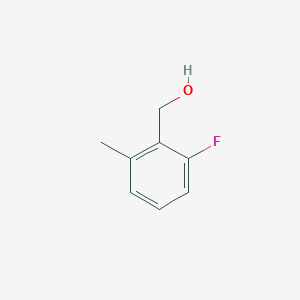

(2-Fluoro-6-methylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-6-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNVHMPHEKQVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoro-6-methylphenyl)methanol (CAS No. 478163-35-8)

A Keystone Building Block for Advanced Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of (2-Fluoro-6-methylphenyl)methanol, a fluorinated benzyl alcohol derivative of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its synthesis, structural characterization, reactivity, and potential applications, offering field-proven insights for its effective utilization in the laboratory.

Physicochemical Properties and Structural Attributes

This compound, with the molecular formula C₈H₉FO, is a white to off-white crystalline solid at room temperature.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxymethyl group, a fluorine atom, and a methyl group, all in a sterically demanding 1,2,3-arrangement.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 478163-35-8 | [1][2] |

| Molecular Formula | C₈H₉FO | [2] |

| Molecular Weight | 140.16 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Storage | Sealed in a dry place at room temperature | [2] |

The ortho-fluoro and ortho-methyl substituents flanking the methanol moiety are critical to its chemical behavior. The fluorine atom, being highly electronegative, influences the electronic properties of the aromatic ring and the acidity of the hydroxyl proton. Steric hindrance from both ortho groups can direct the reactivity of the molecule in subsequent synthetic steps, making it a valuable building block for creating complex molecular architectures.

Synthesis of this compound

While specific peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly available literature, its synthesis can be reliably achieved through the reduction of corresponding carbonyl compounds, namely 2-fluoro-6-methylbenzaldehyde or 2-fluoro-6-methylbenzoic acid (or its esters).

Synthetic Pathways Overview

Caption: Plausible synthetic routes to this compound.

Exemplary Protocol 1: Reduction of 2-Fluoro-6-methylbenzaldehyde

This protocol is based on the well-established method of reducing aldehydes to primary alcohols using sodium borohydride, a mild and selective reducing agent.

Reaction Scheme:

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-fluoro-6-methylbenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reduction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The stoichiometry typically involves a slight excess of the hydride reagent.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C to decompose the excess NaBH₄ and the borate ester intermediate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Exemplary Protocol 2: Reduction of 2-Fluoro-6-methylbenzoic Acid

For the reduction of the corresponding carboxylic acid, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required. This reaction must be carried out under anhydrous conditions.

Reaction Scheme:

Step-by-Step Methodology:

-

Setup: In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Addition of Substrate: Dissolve 2-fluoro-6-methylbenzoic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux to ensure complete reduction.

-

Quenching (Fieser Workup): Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts, making them easy to filter.

-

Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. The filtrate contains the desired product.

-

Purification: Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alcohol, which can be purified by distillation or chromatography.

Spectroscopic Characterization

While publicly available, fully assigned spectra for this specific compound are scarce, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

Predicted ¹H NMR (in CDCl₃):

-

Aromatic Protons (3H): A complex multiplet pattern in the range of δ 6.8-7.3 ppm. The coupling with the fluorine atom will further split these signals.

-

Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.7 ppm.

-

Methyl Protons (-CH₃, 3H): A singlet around δ 2.3 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration-dependent, typically between δ 1.5-3.0 ppm.

Predicted ¹³C NMR (in CDCl₃):

-

Aromatic Carbons (6C): Signals in the aromatic region (δ 120-165 ppm). The carbon directly bonded to the fluorine will show a large C-F coupling constant.

-

Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 2: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-O Stretch | 1000-1250 | Strong |

| C-F Stretch | 1000-1400 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns would include the loss of a hydroxyl radical (M-17), water (M-18), and the formation of a stable benzyl cation.

Reactivity and Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of its hydroxyl group.

Key Reactions

The primary alcohol can be readily converted into other functional groups, making it a valuable precursor for more complex molecules. A key reaction is its conversion to the corresponding benzyl chloride.

Caption: Conversion to the corresponding benzyl chloride.

This transformation, as indicated in patent literature[3], can be achieved using thionyl chloride (SOCl₂) in toluene with a catalytic amount of N,N-dimethylformamide (DMF). The resulting benzyl chloride is a highly reactive electrophile, suitable for a variety of nucleophilic substitution reactions to form ethers, esters, amines, and to introduce the 2-fluoro-6-methylbenzyl moiety into target molecules.

Role in Drug Discovery

Fluorinated building blocks are of paramount importance in modern drug design. The introduction of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and pKa, and can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

This compound is a valuable building block for several reasons:

-

Metabolic Stability: The fluorine and methyl groups can sterically and electronically hinder metabolic oxidation of the aromatic ring.

-

Conformational Control: The ortho-substituents can lock the conformation of the benzyl group, which can be crucial for binding to a biological target.

-

Modulation of Physicochemical Properties: The fluorine atom can enhance binding interactions and improve membrane permeability.

While specific drugs derived from this intermediate are not widely publicized, its use in the synthesis of bicycloamine derivatives with potential therapeutic applications has been noted.[3] These derivatives are being investigated for their activity as sodium channel inhibitors, with potential applications in treating neuropathy, epilepsy, and pain.[3]

Safety and Handling

As a fluorinated organic compound, this compound requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Fire Safety: While not highly flammable, it is a combustible solid. Keep away from open flames and high temperatures.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers a combination of steric and electronic properties that can be leveraged to synthesize novel and effective therapeutic agents. While detailed synthetic and characterization data in the public domain is limited, its preparation via standard reduction methods is straightforward. The true value of this compound lies in its potential to introduce a metabolically stable and conformationally constrained fluorinated moiety into complex drug candidates, making it a valuable tool for the modern synthetic chemist.

References

Synthesis of (2-Fluoro-6-methylphenyl)methanol

An In-depth Technical Guide to the

Abstract

(2-Fluoro-6-methylphenyl)methanol is a key building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its ortho-fluoro and methyl substituents. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for the most effective and commonly employed synthetic routes. The discussion is grounded in established chemical principles, offering field-proven insights to ensure reliable and reproducible outcomes.

Introduction: Significance and Synthetic Overview

The strategic placement of a fluorine atom and a methyl group ortho to a hydroxymethyl group on a benzene ring makes this compound a valuable synthon. The fluorine atom can modulate the acidity of the benzylic proton, influence metabolic stability, and participate in hydrogen bonding, while the methyl group provides steric bulk and lipophilicity. These features are highly sought after in the design of novel pharmaceutical agents and functional materials.

The synthesis of this target molecule can be approached through several distinct chemical transformations. The most logical and industrially scalable strategies involve the functional group manipulation of readily available precursors. This guide will focus on three primary, well-established pathways:

-

Route A: Reduction of 2-Fluoro-6-methylbenzaldehyde.

-

Route B: Reduction of 2-Fluoro-6-methylbenzoic Acid and its Derivatives.

-

Route C: Organometallic Approaches via Grignard or Organolithium Reagents.

Each of these routes offers unique advantages and challenges, which will be discussed in detail to allow for an informed selection based on available starting materials, scalability, and laboratory capabilities.

Synthetic Strategies and Mechanistic Insights

Route A: Reduction of 2-Fluoro-6-methylbenzaldehyde

This is arguably the most direct and efficient pathway, contingent on the availability of the parent aldehyde. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.

Causality of Experimental Choices: The choice of reducing agent is critical. For this transformation, mild and selective reducing agents are preferred to avoid side reactions. Sodium borohydride (NaBH₄) is an excellent choice due to its selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more powerful hydrides. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Self-Validating System: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot. The final product can be readily purified by simple extraction and solvent evaporation, often yielding a high-purity product without the need for chromatography.

Caption: Workflow for the reduction of 2-Fluoro-6-methylbenzaldehyde.

Route B: Reduction of 2-Fluoro-6-methylbenzoic Acid

When the corresponding benzoic acid is more accessible or cost-effective, its reduction presents another viable route. 2-Fluoro-6-methylbenzoic acid is a known building block in the synthesis of some EGFR inhibitors and other pharmaceuticals.[1]

Causality of Experimental Choices: Carboxylic acids are less reactive towards nucleophilic reducing agents than aldehydes. Therefore, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the classic choice for this transformation, efficiently reducing carboxylic acids to primary alcohols. The reaction must be carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, due to the high reactivity of LiAlH₄ with protic solvents. Catalytic hydrogenation using catalysts like ruthenium on carbon (Ru/C) can also be employed, often under high pressure and temperature, which may be advantageous for large-scale synthesis.[2][3]

Self-Validating System: The reaction requires careful monitoring, often by quenching small aliquots and analyzing them by GC-MS or LC-MS to confirm the complete consumption of the starting material. The work-up procedure for LiAlH₄ reactions is critical and must be performed with caution to safely quench the excess reagent.

Caption: Synthesis via reduction of 2-Fluoro-6-methylbenzoic acid.

Route C: Organometallic Approaches

This strategy builds the target molecule by forming a new carbon-carbon bond. A common approach is the reaction of an organometallic reagent with formaldehyde.

Causality of Experimental Choices: The choice of starting material dictates the specific organometallic reagent. If starting from 2-fluoro-6-methylbromobenzene, a Grignard reagent can be formed by reacting it with magnesium metal in an anhydrous ether solvent.[4][5] The resulting Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbon of formaldehyde. Alternatively, directed ortho-lithiation can be employed, starting from 1-fluoro-3-methylbenzene.[6][7][8][9][10] The fluorine atom can direct the lithiation to the adjacent ortho position.

Self-Validating System: The formation of the Grignard reagent is often the critical step and can be visually confirmed by the disappearance of the magnesium turnings and the formation of a cloudy solution.[5] The reaction with formaldehyde is typically rapid. The progress can be monitored by quenching an aliquot and analyzing by GC-MS. Strict anhydrous conditions are paramount for the success of these reactions, as Grignard and organolithium reagents are highly moisture-sensitive.[11][12]

Caption: Grignard-based synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 2-Fluoro-6-methylbenzaldehyde

Materials:

-

2-Fluoro-6-methylbenzaldehyde (1.0 eq)[13]

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-fluoro-6-methylbenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by flash column chromatography.

Data Summary

| Property | This compound | 2-Fluoro-6-methylbenzaldehyde | 2-Fluoro-6-methylbenzoic acid |

| CAS Number | 478163-35-8[14][15][16][17] | 117752-04-2[13] | 90259-27-1[18][19][20] |

| Molecular Formula | C₈H₉FO[14][21] | C₈H₇FO[13] | C₈H₇FO₂[18][20] |

| Molecular Weight | 140.16 g/mol [14][21] | 138.14 g/mol [13] | 154.14 g/mol [18][20] |

Conclusion

The synthesis of this compound can be accomplished through several reliable methods. The reduction of the corresponding aldehyde offers the most direct and high-yielding approach, while the reduction of the benzoic acid provides a solid alternative. Organometallic routes, although more demanding in terms of experimental conditions, offer flexibility in precursor selection. The choice of the optimal synthetic route will ultimately depend on factors such as the cost and availability of starting materials, desired scale, and the technical capabilities of the laboratory. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate.

References

- 1. ossila.com [ossila.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 7. Benzene, 1-fluoro-3-methyl- [webbook.nist.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 1-FLUORO-3-METHYLBENZENE | CAS 352-70-5 [matrix-fine-chemicals.com]

- 10. 1-fluoro-3-methylbenzene [stenutz.eu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. 2-Fluoro-6-methylbenzaldehyde | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound [myskinrecipes.com]

- 15. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 16. 478163-35-8|this compound|BLD Pharm [bldpharm.com]

- 17. This compound - CAS:478163-35-8 - Sunway Pharm Ltd [3wpharm.com]

- 18. scbt.com [scbt.com]

- 19. 2-Fluoro-6-methylbenzoic acid [oakwoodchemical.com]

- 20. 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to (2-Fluoro-6-methylphenyl)methanol: Molecular Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-6-methylphenyl)methanol, a substituted benzyl alcohol derivative, is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a methyl group on the aromatic ring ortho to the hydroxymethyl group imparts unique steric and electronic properties to the molecule. These features can significantly influence the reactivity, conformational preference, and biological activity of larger molecules derived from this starting material. This guide provides a comprehensive overview of its molecular structure, a detailed synthesis protocol, and a thorough analysis of its spectroscopic data.

Molecular Structure and Chemical Formula

This compound possesses the chemical formula C₈H₉FO . Its molecular weight is 140.15 g/mol .[1][2][3] The structure consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 6, and a hydroxymethyl group (-CH₂OH) at position 1. The systematic IUPAC name for this compound is this compound. It is also commonly referred to as 2-Fluoro-6-methylbenzyl alcohol.

Key Identifiers:

The spatial arrangement of the ortho substituents (fluorine and methyl) around the benzylic carbon creates a sterically hindered environment. This steric hindrance can influence the rotational freedom of the hydroxymethyl group and affect the molecule's interaction with reagents and biological targets. The electronegative fluorine atom also modulates the electron density of the aromatic ring and the acidity of the hydroxyl proton.

Synthesis of this compound

A reliable and common method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid.[6][7] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[1] The causality behind this choice of reagent lies in LiAlH₄'s ability to efficiently reduce carboxylic acids to primary alcohols, a reaction for which milder reducing agents like sodium borohydride are generally ineffective.

The synthesis can also be envisioned through the reduction of 2-fluoro-6-methylbenzaldehyde. However, the carboxylic acid is often a more readily available starting material.

Synthetic Pathway: Reduction of 2-Fluoro-6-methylbenzoic Acid

The overall transformation involves the conversion of the carboxylic acid group (-COOH) to a primary alcohol group (-CH₂OH).

Caption: Synthetic route to this compound.

Experimental Protocol:

This protocol is a representative example based on established procedures for the reduction of carboxylic acids using lithium aluminum hydride.[1][8] Researchers should adapt the scale and purification methods as needed.

Materials:

-

2-Fluoro-6-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen to ensure anhydrous conditions.

-

Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (typically 1.5-2.0 equivalents) while cooling the flask in an ice bath.

-

Substrate Addition: A solution of 2-fluoro-6-methylbenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise from the addition funnel to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is known as the Fieser workup and is designed to precipitate the aluminum salts in a granular form, facilitating their removal by filtration.

-

Workup and Extraction: The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with diethyl ether. The combined organic filtrates are then washed with water, a saturated solution of sodium bicarbonate, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The purity and identity of the synthesized compound must be confirmed through the spectroscopic methods detailed in the following section. The successful reduction is primarily indicated by the disappearance of the carboxylic acid proton signal in ¹H NMR and the carbonyl carbon signal in ¹³C NMR, and the appearance of the benzylic alcohol signals.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following data are representative of what is expected for this compound.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 6.9 - 7.3 | Multiplet | 3H |

| -CH₂-OH | ~4.7 | Singlet (or Doublet) | 2H |

| -CH₃ | ~2.3 | Singlet | 3H |

| -OH | Variable | Broad Singlet | 1H |

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as a complex multiplet in the aromatic region due to coupling with each other and with the fluorine atom.

-

Benzylic Protons (-CH₂-OH): These two protons are adjacent to the stereogenic center and the aromatic ring. They typically appear as a singlet, but can sometimes show as a doublet due to coupling with the hydroxyl proton, which can be observed in a dry solvent.

-

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet in the upfield region.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on the concentration and solvent. It usually appears as a broad singlet and can be exchanged with D₂O.

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.

Expected Chemical Shifts (in CDCl₃, referenced to the solvent peak at 77.16 ppm):

| Carbon | Chemical Shift (δ, ppm) |

| C-F | ~160 (Doublet, ¹JCF) |

| Aromatic Carbons | 120 - 140 |

| -C H₂OH | ~60 |

| -C H₃ | ~15 |

-

Fluorine-Bearing Carbon (C-F): The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly downfield.

-

Aromatic Carbons: The other five aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the substituents. The carbons adjacent to the fluorine will also show coupling (²JCF, ³JCF).

-

Benzylic Carbon (-CH₂OH): The carbon of the hydroxymethyl group will appear in the aliphatic region, typically around 60 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium |

| C-O Stretch (primary alcohol) | ~1050 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

The most prominent feature in the IR spectrum will be the broad O-H stretching band of the alcohol group. The presence of strong C-O and C-F stretching bands further confirms the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak (m/z):

-

[M]⁺: 140.06

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (-OH) or water (-H₂O), and the formation of a stable tropylium-like cation.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. For instance, it can be converted to the corresponding benzyl halide, which is a versatile electrophile for the introduction of the 2-fluoro-6-methylbenzyl moiety into various molecules. A United States patent describes the use of this compound as a precursor in the synthesis of bicycloamine derivatives with potential therapeutic applications.[9] The specific substitution pattern can be crucial for optimizing the binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. byjus.com [byjus.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound [myskinrecipes.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 478163-35-8|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. US20100331310A1 - Bicycloamine derivatives - Google Patents [patents.google.com]

Spectroscopic Data for (2-Fluoro-6-methylphenyl)methanol: A Technical Guide for Researchers

Introduction

(2-Fluoro-6-methylphenyl)methanol is a substituted benzyl alcohol derivative of interest in medicinal chemistry and materials science. Its structural features, including a fluorine atom and a methyl group ortho to the hydroxymethyl substituent, create a unique electronic and steric environment that can influence its reactivity and biological activity. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

It is important to note that while this guide is built upon established spectroscopic principles and data from analogous structures, the presented spectra are predicted. Researchers should always verify their experimentally obtained data against these predictions.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide for NMR assignments.

The Dichotomous Reactivity of Ortho-Fluoro Substituted Benzyl Alcohols: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide

Abstract

Fluorine-containing organic molecules are of paramount importance in modern drug development and materials science, offering unique modulations of metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast array of fluorinated building blocks, ortho-fluoro substituted benzyl alcohols represent a class of substrates with particularly nuanced and powerful reactivity. The proximity of the fluorine atom to the benzylic alcohol moiety introduces a fascinating interplay of electronic, steric, and hydrogen-bonding effects that can be strategically exploited for complex molecular synthesis. This technical guide provides an in-depth exploration of the core principles governing the reactivity of these compounds. We will dissect the mechanistic underpinnings of the ortho-fluoro substituent effect and illustrate its practical application in key synthetic transformations, including oxidation, nucleophilic substitution, and directed metalation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical behavior of ortho-fluoro benzyl alcohols in their synthetic endeavors.

The Mechanistic Core: Understanding the Ortho-Fluoro Substituent Effect

The chemical behavior of a 2-fluorobenzyl alcohol is fundamentally dictated by the unique properties of the fluorine atom positioned at the C2 position. Unlike its isomeric counterparts or other halogenated analogs, the ortho-fluoro substituent exerts a profound, localized influence on the adjacent benzylic carbinol center.

Electronic and Steric Landscape

Fluorine is the most electronegative element, imparting a strong electron-withdrawing effect through the sigma framework (inductive effect, -I). This effect polarizes the C-F bond and reduces the electron density of the aromatic ring and, critically, the benzylic carbon. This electronic perturbation has a direct consequence on reaction pathways involving the formation of charged intermediates. For instance, any reaction proceeding through a benzylic carbocation (SN1-type mechanism) will be inherently disfavored, as the inductive pull of the ortho-fluorine destabilizes the developing positive charge.[3][4]

While fluorine is the smallest halogen, its placement at the ortho position introduces a degree of steric hindrance that can influence the trajectory of incoming reagents and modulate the stability of transition states.[5]

The Defining Feature: Intramolecular Hydrogen Bonding (IMHB)

A key feature distinguishing ortho-fluoro benzyl alcohols is the potential for a weak, non-covalent intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the lone pair of the fluorine atom (O-H···F-C).[6][7][8] This interaction locks the hydroxymethyl group into a preferred conformation, influencing its ground-state energy and accessibility. This seemingly subtle interaction can have significant downstream consequences on reactivity, affecting the acidity of the hydroxyl proton and the overall stereoelectronic environment of the reactive center.

Caption: Intramolecular Hydrogen Bond (IMHB) in 2-fluorobenzyl alcohol.

Exploiting the Ortho-Fluoro Effect in Key Synthetic Transformations

Understanding the foundational principles allows chemists to strategically design reactions that harness the unique properties of these substrates. This section details field-proven methodologies for several critical transformations.

Oxidation to Aldehydes

The selective oxidation of benzyl alcohols to aldehydes is a cornerstone of organic synthesis. For 2-fluorobenzyl alcohol, this transformation proceeds efficiently with a variety of reagents. The electron-withdrawing nature of fluorine can sometimes influence reaction rates, but high yields are readily achievable under appropriate conditions.[9][10]

Data Presentation: Comparison of Oxidation Protocols

| Oxidizing Agent/System | Solvent | Temp. (°C) | Yield (%) | Reference |

| Graphite Oxide / Sonication | Acetonitrile | RT | 92 | --INVALID-LINK-- |

| Quinolinium Fluorochromate (QFC) | DMSO | RT | High | --INVALID-LINK--[9] |

| Benzimidazolium Fluorochromate | Acetic Acid/Water | 35 | High | --INVALID-LINK--[11] |

| Carbon Nanotubes / PMS | Acetonitrile | 60 | >80 | --INVALID-LINK--[10] |

Experimental Protocol: Oxidation using Graphite Oxide

This protocol is chosen for its mild, non-metallic, and environmentally benign conditions.

-

Preparation: In a 50 mL round-bottom flask, add 2-fluorobenzyl alcohol (1.0 mmol, 126.1 mg).

-

Solvent & Reagent Addition: Add acetonitrile (10 mL) followed by graphite oxide (100 mg).

-

Reaction: Immerse the flask in an ultrasonic bath and sonicate at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

-

Work-up: Upon completion (typically 1-2 hours), filter the reaction mixture through a pad of celite to remove the graphite oxide. Wash the celite pad with additional acetonitrile (2 x 5 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 2-fluorobenzaldehyde can be purified by silica gel column chromatography if necessary, though it is often obtained in high purity.

-

Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and GC-MS, comparing spectra to known standards. The expected yield is typically >90%.

Nucleophilic Substitution via Hydroxyl Activation

Direct displacement of the hydroxyl group is unfeasible due to its poor leaving group nature (OH⁻). Therefore, activation is a mandatory first step. Given the electronic destabilization of a potential carbocation by the ortho-fluorine, SN2 pathways are strongly favored. This requires converting the -OH into a better leaving group, such as a tosylate or a halide.[12]

References

- 1. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 6. Weak intramolecular and intermolecular hydrogen bonding of benzyl alcohol, 2-phenylethanol and 2-phenylethylamine in the adsorption on graphitized thermal carbon black - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. repositorio.uam.es [repositorio.uam.es]

- 9. researchgate.net [researchgate.net]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 11. scispace.com [scispace.com]

- 12. digscholarship.unco.edu [digscholarship.unco.edu]

A Technical Guide to the Stability and Storage of (2-Fluoro-6-methylphenyl)methanol

Abstract: (2-Fluoro-6-methylphenyl)methanol is a substituted benzyl alcohol derivative utilized in various synthetic pathways within pharmaceutical and materials science research. The integrity of this reagent is paramount for reproducible and successful experimental outcomes. This guide provides an in-depth analysis of the chemical stability of this compound, elucidates its primary degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling. The recommendations herein are designed to ensure the long-term purity and reactivity of the compound for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound, a white to off-white crystalline solid, belongs to the benzylic alcohol class of organic compounds.[1] Its structure, featuring a hydroxylmethyl group flanked by fluorine and methyl substituents on the aromatic ring, dictates its reactivity and stability profile. The benzylic alcohol moiety is the primary site of chemical vulnerability, while the fluoro and methyl groups modulate the electronic properties of the aromatic system. Understanding these structural characteristics is fundamental to predicting potential degradation and designing effective preservation strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 478163-35-8 | [1][2][3] |

| Molecular Formula | C₈H₉FO | [1][2] |

| Molecular Weight | 140.15 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Predicted Boiling Point | 220.9 ± 25.0 °C | [1] |

| Predicted Density | 1.132 ± 0.06 g/cm³ | [1] |

Chemical Stability and Core Degradation Pathways

The principal threat to the stability of this compound under typical laboratory conditions is not the robust carbon-fluorine bond, but rather the susceptibility of the benzylic alcohol group to oxidation.[4]

Primary Degradation Pathway: Oxidation to 2-Fluoro-6-methylbenzaldehyde

The conversion of the primary alcohol to the corresponding aldehyde is the most common degradation route. This transformation is consistent with the known reactivity of benzylic alcohols, which are readily oxidized.[5][6] The reaction can be initiated or accelerated by several factors:

-

Atmospheric Oxygen: The presence of O₂ is a key driver of oxidation, which can occur slowly over time even without catalysts.[5][7]

-

Light (Photochemical Oxidation): Exposure to light, particularly in the UV spectrum, can promote the formation of radical species that facilitate aerobic oxidation.[5][7]

-

Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.

-

Trace Metal Impurities: Contaminants can act as catalysts, significantly accelerating the degradation process.[8][9]

The electron-donating nature of the ortho-methyl group may slightly enhance the rate of oxidation, while the electron-withdrawing fluorine atom may have a modest counteracting effect.[5] The net result is a compound that should be considered sensitive to atmospheric exposure over long-term storage.

Figure 1: Primary oxidative degradation pathway.

Comprehensive Storage Protocols

The fundamental objective for storing this compound is to mitigate the risk of oxidation by controlling the storage environment. This involves the exclusion of air, moisture, and light.

Short-Term Storage (Days to Weeks)

For routine laboratory use, store the compound in a tightly sealed, opaque or amber glass container in a cool, dry, and dark location such as a laboratory cabinet. The container should have minimal headspace to reduce the amount of trapped air.

Long-Term Storage (Months to Years)

For archival purposes or infrequent use, a more rigorous protocol is mandatory to ensure chemical purity. The gold standard is storage under a dry, inert atmosphere.

-

Inert Atmosphere: The container should be purged with a dry, inert gas like Argon or Nitrogen to displace all atmospheric oxygen and moisture.[10][11] Argon is often preferred due to its higher density, which provides a more stable blanket over the compound.

-

Container: Use a high-quality glass vial or flask with a PTFE-lined cap or, ideally, a septum-sealed container designed for air-sensitive reagents, such as an Aldrich Sure/Seal™ bottle.[12][13] This allows for the removal of material via syringe without compromising the inert atmosphere.

-

Temperature: While the compound is stable at room temperature when properly sealed, storage in a refrigerator (2-8 °C) can further slow any potential degradation.[1] If refrigerated, the container must be allowed to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[11]

Table 2: Recommended Storage Conditions Summary

| Parameter | Short-Term Storage | Long-Term Storage (Best Practice) | Rationale |

| Atmosphere | Ambient (in sealed container) | Dry Argon or Nitrogen | Prevents oxidation by excluding O₂.[10] |

| Temperature | Ambient, cool location | 2-8 °C or Ambient | Reduces kinetic rate of degradation.[11] |

| Container | Tightly sealed amber glass | Septum-sealed vial/flask | Prevents light exposure and allows inert atmosphere handling.[12] |

| Location | Dry, dark cabinet | Designated reagent storage | Protects from light and moisture.[14][15] |

Safe Handling and Dispensing Workflow

Handling this compound requires techniques designed to prevent atmospheric exposure. The use of an inert atmosphere glove box is ideal.[16] When a glove box is unavailable, standard air-free techniques using a Schlenk line or a simple inert gas manifold are effective.[12][16]

Protocol: Syringe Transfer from a Septum-Sealed Container

This protocol describes the standard method for dispensing an air-sensitive reagent from a Sure/Seal™ bottle or a similar septum-capped vial.

Equipment:

-

Septum-sealed vial of this compound (dissolved in a suitable anhydrous solvent if a solution is required).

-

Source of dry Argon or Nitrogen with a needle adapter.

-

Two sterile, dry needles (e.g., 18-21 gauge).

-

One sterile, dry syringe of appropriate volume.

-

Clean, dry receiving flask, sealed with a septum.

Procedure:

-

Prepare Receiving Flask: The receiving flask should be oven-dried or flame-dried under vacuum and backfilled with inert gas.[12]

-

Establish Inert Gas Inlet: Puncture the septum of the reagent vial with a needle connected to the inert gas line. This creates a positive pressure, preventing air ingress.

-

Purge Syringe: Draw inert gas into the syringe and expel it three times to ensure the syringe is free of air and moisture.

-

Withdraw Reagent: Puncture the septum of the reagent vial with the purged syringe needle. The positive pressure in the vial will often help fill the syringe. Withdraw the desired volume of the solution.

-

Transfer Reagent: Transfer the syringe to the receiving flask and inject the reagent.

-

Disengage: Remove the syringe from the receiving flask, followed by the inert gas inlet needle. For the reagent vial, remove the dispensing syringe needle first, then the inert gas needle. Replace the protective outer cap on the reagent bottle.[12]

Figure 2: Workflow for handling air-sensitive reagents.

Conclusion

The long-term stability of this compound is primarily dictated by its sensitivity to aerobic oxidation at the benzylic alcohol position. While stable as a solid for short periods when properly sealed, ensuring its purity and reactivity for demanding synthetic applications requires stringent adherence to air-free storage and handling protocols. Storing the compound under a dry inert atmosphere (Argon or Nitrogen) in a tightly sealed container is the most critical measure for its preservation. By implementing the technical guidelines outlined in this document, researchers can effectively maintain the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

- 1. This compound, (6-Fluoro-o-tolyl)methanol price,buy this compound, (6-Fluoro-o-tolyl)methanol - chemicalbook [m.chemicalbook.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 478163-35-8|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. web.mit.edu [web.mit.edu]

- 14. aggiefab.tamu.edu [aggiefab.tamu.edu]

- 15. aksci.com [aksci.com]

- 16. ossila.com [ossila.com]

(2-Fluoro-6-methylphenyl)methanol: A Comprehensive Technical Guide to Safety and Handling

Document ID: TGS-FMPM-01-2026

Abstract: This technical guide provides a detailed safety and hazard analysis for (2-Fluoro-6-methylphenyl)methanol (CAS No. 135043-74-0), a key fluorinated building block in contemporary pharmaceutical and agrochemical synthesis. The document is intended for laboratory researchers, process chemists, and drug development professionals. It synthesizes available data on physicochemical properties, hazard classification, exposure controls, and emergency procedures. The guide emphasizes the causality behind safety protocols, providing a framework for risk assessment and mitigation when handling this reactive intermediate.

Compound Identification and Physicochemical Profile

This compound is a substituted benzyl alcohol. The presence of the ortho-fluoro and ortho-methyl groups relative to the hydroxymethyl moiety sterically hinders and electronically influences the alcohol's reactivity. These structural features are also determinants of its physical properties, which are fundamental to understanding its behavior in a laboratory setting and are summarized below.

| Property | Value | Source(s) |

| CAS Number | 135043-74-0 | [1][2] |

| Molecular Formula | C₈H₉FO | [1][2] |

| Molecular Weight | 140.15 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Boiling Point | 95-97 °C @ 12 mmHg | [1] |

| Density | 1.139 g/cm³ @ 25 °C | [1] |

| Flash Point | 108 °C (226.4 °F) - Closed Cup | [1] |

| Refractive Index (n²⁰/D) | 1.515 | [1] |

The relatively high flash point indicates that the compound is combustible rather than flammable at standard ambient temperatures, but it can form ignitable vapor/air mixtures upon heating. Its density, being higher than water, is a critical consideration for spill containment and cleanup procedures.

GHS Hazard Analysis and Classification

This compound is classified under the Globally Harmonized System (GHS) as an irritant. This classification stems from its chemical nature as a substituted aromatic alcohol, which can interact with and disrupt epithelial tissues upon contact.

Hazard Statements:

Precautionary Statements (Selected):

-

Prevention:

-

Response:

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

Exposure Control and Risk Mitigation Framework

A hierarchical approach to exposure control is mandatory. The primary objective is to minimize exposure through engineering controls, supplemented by administrative procedures and, as the final line of defense, appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and use in reactions, must be performed within a properly functioning chemical fume hood. This is the primary control to mitigate the risk of respiratory tract irritation (H335).

-

Emergency Infrastructure: Laboratories must be equipped with readily accessible and tested safety showers and eyewash stations.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a self-validating system to prevent contact with all potential routes of exposure.

-

Eye and Face Protection: Chemical safety goggles compliant with EU Standard EN166 or ANSI Z87.1 are required. For procedures with a heightened risk of splashing (e.g., transfers of larger quantities, reactions under pressure), a full-face shield must be worn in addition to safety goggles.[1]

-

Skin Protection:

-

Gloves: Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended for incidental contact. For extended contact or immersion, heavier-duty gloves should be selected based on breakthrough time data. Gloves must be inspected for integrity before each use and replaced immediately if contaminated or damaged.

-

Protective Clothing: A flame-retardant laboratory coat is required. For larger-scale operations, a chemically resistant apron or suit may be necessary.

-

-

Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.

The logical workflow for ensuring adequate protection is illustrated below.

Caption: Risk Mitigation & PPE Workflow

Emergency Procedures

First-Aid Measures

Immediate action is critical to minimize harm from exposure.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or irritation persists, seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink a glass of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Spill Containment Protocol

-

Evacuate & Isolate: Immediately alert personnel in the area and evacuate non-essential staff. Isolate the spill area.

-

Ventilate: Ensure the chemical fume hood is operating or increase ventilation to the area.

-

Don PPE: Wear the appropriate level of PPE, including respiratory protection if the spill is large or ventilation is inadequate.

-

Contain: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Absorb & Collect: Carefully absorb the spilled material. Place the contaminated absorbent into a clearly labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. Collect all decontamination materials as hazardous waste.

-

Dispose: Dispose of the waste container according to institutional and local environmental regulations.

Fire and Explosion Hazard Data

-

Flammability: Combustible liquid. Vapors may form explosive mixtures with air if heated above the flash point.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1] A solid stream of water may be ineffective and could spread the fire.

-

Specific Hazards from Combustion: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides (CO, CO₂) and hydrogen fluoride.[1]

-

Fire-Fighting Protocol: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). Use a water spray to cool fire-exposed containers.

Stability and Reactivity Profile

-

Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, well-ventilated, tightly sealed).[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can react exothermically with the alcohol functional group.[1]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.

-

Hazardous Decomposition Products: As noted, thermal decomposition will produce carbon oxides and hydrogen fluoride.[1]

Toxicological Information

The toxicological profile for this compound is not extensively characterized in publicly available literature. The GHS classification is based on data from structurally related compounds and computational models.

-

Acute Toxicity: No quantitative LD50 or LC50 data is available. The primary acute effects are irritation to the skin, eyes, and respiratory system upon direct contact.

-

Carcinogenicity, Mutagenicity, Teratogenicity: No data is available to classify the compound with respect to these long-term effects.

-

Mechanism of Irritation: Like other benzyl alcohols, it can act as a solvent, defatting the skin and disrupting cell membranes in the eyes and respiratory tract, leading to an inflammatory response. The presence of the fluoro- group may also contribute to its irritant potential.

Given the lack of comprehensive toxicological data, it is imperative to treat this compound with a high degree of caution and to strictly adhere to all exposure controls to minimize any potential for systemic effects.

Disposal Considerations

All waste materials, including the compound itself, contaminated absorbents, and empty containers, must be treated as hazardous waste.

-

Procedure: Dispose of waste through a licensed professional waste disposal service. Containers should be triple-rinsed (if appropriate) with the rinsate collected as hazardous waste. Do not dispose of via sanitary sewer systems.

-

Regulatory Compliance: All disposal activities must be in full compliance with local, state, and federal environmental regulations.

References

A Senior Application Scientist's Guide to Sourcing and Quality Control of (2-Fluoro-6-methylphenyl)methanol for Pharmaceutical Research

Introduction: The Critical Role of (2-Fluoro-6-methylphenyl)methanol in Modern Drug Discovery

This compound, a structurally distinct benzyl alcohol derivative, has emerged as a valuable building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho to the hydroxymethyl moiety, imparts specific steric and electronic properties that are increasingly leveraged by researchers in the design of novel therapeutic agents. This guide provides an in-depth technical overview for sourcing, evaluating, and implementing quality control measures for this compound, ensuring the integrity and reproducibility of your research and development endeavors. The strategic placement of the fluorine atom can influence metabolic stability, pKa, and binding interactions, making this reagent a key component in the synthesis of, for example, innovative kinase inhibitors.[1][2][3][4] The quality of this starting material is paramount, as impurities can lead to unforeseen side reactions, compromised biological activity, and delays in drug development timelines.

Navigating the Supplier Landscape: A Comparative Overview

A multitude of chemical suppliers offer this compound, ranging from large-scale manufacturers to specialized niche providers. The selection of a suitable supplier should be guided by a thorough evaluation of their documentation, stated purity, and the analytical data they provide. Below is a comparative table of representative suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Availability |

| AbacipharmTech | 478163-35-8 | C8H9FO | 140.15 | >98% | Gram to Kilogram |

| BLD Pharm | 478163-35-8 | C8H9FO | 140.15 | >97% | Gram to Kilogram |

| Sunway Pharm Ltd. | 478163-35-8 | C8H9FO | 140.15 | 97% | Gram Quantities |

| ChemicalBook | 478163-35-8 | C8H9FO | 140.15 | Varies | Varies |

Note: This table is for illustrative purposes. Researchers should always obtain the most current information directly from the suppliers.

Synthetic Provenance: Understanding Potential Impurities

A comprehensive understanding of the synthetic routes to this compound is crucial for anticipating potential process-related impurities. The most common laboratory and industrial-scale syntheses involve the reduction of either 2-fluoro-6-methylbenzaldehyde or 2-fluoro-6-methylbenzoic acid and its derivatives.

Primary Synthetic Pathways

Figure 1: Common synthetic routes to this compound.

Anticipated Impurities

Based on these synthetic routes, a number of potential impurities should be considered during quality control analysis:

-

Unreacted Starting Material: Residual 2-fluoro-6-methylbenzaldehyde or 2-fluoro-6-methylbenzoic acid.

-

Over-reduction Products: In syntheses starting from the benzoic acid, incomplete reduction could leave the corresponding aldehyde as an impurity.

-

Side-products from Grignard Reactions: If a Grignard reaction is employed for the synthesis of the starting benzaldehyde, byproducts such as enamines or products of deprotonation could potentially carry through.[5]

-

Solvent Adducts: Residual solvents from the reaction or purification steps (e.g., methanol, THF, diethyl ether).

-

Inorganic Salts: Byproducts from the reducing agents and quenching steps (e.g., borate salts, lithium/aluminum salts).

A Framework for Rigorous Quality Control

A multi-technique approach is essential for the comprehensive quality control of this compound. The following experimental protocols provide a robust framework for assessing purity and confirming identity.

Visual and Physical Inspection

A preliminary yet crucial step is the visual inspection of the material. It should be a clear, colorless liquid or a white to off-white solid, free of any foreign particulates. Any deviation from this should be noted and investigated further.

Identity and Purity Assessment Workflow

References

- 1. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Grignard Reaction [organic-chemistry.org]

The Strategic Impact of Fluorination on Benzyl Alcohol Derivatives: A Theoretical and Application-Focused Guide

Abstract

The introduction of fluorine into the benzyl alcohol scaffold imparts a range of unique physicochemical properties that are of profound interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the theoretical underpinnings of these effects, focusing on the conformational landscapes, hydrogen-bonding capabilities, and overall reactivity of fluorinated benzyl alcohol derivatives. We will delve into the computational methodologies that are pivotal for these investigations, including Density Functional Theory (DFT), Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) analyses. Furthermore, this document will bridge theoretical insights with practical applications, particularly in the realm of rational drug design, by examining how the strategic placement of fluorine atoms can modulate biological activity. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of fluorinated benzyl alcohols in their work.

The Rationale for Fluorinating Benzyl Alcohols

Fluorine, being the most electronegative element, exerts potent electronic effects when incorporated into organic molecules. In the context of benzyl alcohol derivatives, fluorination can dramatically alter properties such as acidity, lipophilicity, metabolic stability, and molecular conformation.[1][2][3] These modifications are not always intuitive, making theoretical and computational studies indispensable for a predictive understanding of their impact.[4][5][6] The judicious placement of fluorine can lead to enhanced binding affinities with biological targets, improved pharmacokinetic profiles, and novel chemical reactivity.[2][3][7]

One of the most significant consequences of fluorinating benzyl alcohols is the modulation of the hydroxyl group's hydrogen-bonding capacity.[4][5][8] This is of paramount importance in drug design, as hydrogen bonds are critical for molecular recognition at receptor binding sites. Additionally, intramolecular hydrogen bonding involving fluorine can stabilize specific conformers, which in turn can influence a molecule's biological activity.[4][5][6]

Theoretical Methodologies for Interrogating Fluorinated Benzyl Alcohols

A multi-faceted computational approach is essential for a comprehensive understanding of the nuanced effects of fluorination.

Quantum Chemical Methods

Density Functional Theory (DFT) and ab initio methods are the cornerstones of theoretical investigations into fluorinated benzyl alcohols.[4][8][9] These methods provide detailed insights into the electronic structure, conformational energies, and vibrational frequencies of these molecules.

Typical Computational Protocol:

-

Structure Optimization: The geometry of the fluorinated benzyl alcohol derivative is optimized to find its lowest energy conformation. Common DFT functionals for this purpose include B3LYP and MPWB1K, paired with basis sets like 6-31+G(d,p) or 6-311++G(2d,p).[4][8][10]

-

Conformational Analysis: A systematic search of the potential energy surface is performed by rotating key dihedral angles (e.g., C-C-O-H and C-C-C-O) to identify all stable conformers.[4][6][11]

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to simulate infrared (IR) spectra.[4][8][12]

-

Population Analysis: The relative populations of the different conformers at a given temperature are determined using Boltzmann statistics based on their calculated free energies.

The causality behind these choices lies in the balance between computational cost and accuracy. DFT methods like B3LYP offer a good compromise for medium-sized molecules, while more computationally intensive methods like MP2 can be used for higher accuracy on smaller systems.[4][8] The choice of basis set is also crucial; diffuse functions (+) are important for describing anions and weak interactions, while polarization functions (d,p) are necessary for accurately describing bonding.

Analysis of Intramolecular Interactions

Several theoretical tools are employed to dissect the nature of non-covalent interactions within fluorinated benzyl alcohols:

-

Atoms in Molecules (AIM): This analysis of the electron density topology can identify and characterize chemical bonds, including weak intramolecular hydrogen bonds like O-H···F and C-H···F.[4][6]

-

Natural Bond Orbital (NBO): NBO analysis provides information about charge transfer interactions between filled and vacant orbitals, which can quantify the strength of hydrogen bonds.[4][5]

-

Non-Covalent Interaction (NCI) Analysis: NCI plots provide a visual representation of non-covalent interactions in three-dimensional space, making it easier to identify and understand the nature of these interactions.[4][5]

These analyses provide a self-validating system when their results are consistent. For instance, the presence of a bond critical point between a hydrogen and fluorine atom in AIM analysis, coupled with a significant stabilization energy from NBO analysis for the corresponding interaction, provides strong evidence for an intramolecular hydrogen bond.

Caption: A typical computational workflow for the theoretical study of fluorinated benzyl alcohol derivatives.

The Influence of Fluorination on Physicochemical Properties

Conformational Preferences

The conformational landscape of benzyl alcohol is complex, with ongoing debate about the most stable conformers.[4] Fluorination, particularly at the ortho position, significantly influences these preferences.[4][6] The presence of an ortho-fluorine atom can lead to the formation of an intramolecular O-H···F hydrogen bond, which stabilizes a "chelated" gauche conformation.[4][6][11] However, other weaker interactions, such as C-H···F and C-H···O, also play a role in determining the overall conformational profile.[4][6]

The interplay of these interactions can be subtle. For instance, while a single ortho-fluorine atom tends to increase the acidity of the hydroxyl group, the presence of two ortho-fluorine atoms can lead to a decrease in acidity.[4][5][6] This is because the two fluorine atoms can create a complex network of intramolecular interactions that alter the orientation and polarization of the O-H bond.

Caption: Influence of ortho-fluorination on the conformational preferences of benzyl alcohol.

Hydrogen-Bond Acidity

The hydrogen-bond donating capacity (acidity) of the hydroxyl group is a critical parameter, especially in the context of drug-receptor interactions. Theoretical calculations, often in conjunction with experimental IR spectroscopy, have shown that ortho-monofluorination generally increases the hydrogen-bond acidity of benzyl alcohols due to the electron-withdrawing nature of fluorine.[4][5][8]

| Derivative | Substitution Pattern | Effect on HB Acidity | Primary Reason |

| 2-Fluorobenzyl alcohol | ortho-monofluoro | Increase | Inductive electron withdrawal by fluorine enhances the polarity of the O-H bond.[5] |

| 2,6-Difluorobenzyl alcohol | ortho-difluoro | Decrease | Complex intramolecular interactions and potential steric hindrance can disrupt the optimal orientation for hydrogen donation.[4][6] |

| 4-Fluorobenzyl alcohol | para-fluoro | Modest Increase | Inductive effect is transmitted through the aromatic ring, but is weaker than the ortho effect. |

This table is a qualitative summary based on the provided search results. Quantitative data would require a more in-depth analysis of specific studies.

Applications in Drug Design and Development

The insights gained from theoretical studies of fluorinated benzyl alcohols have significant implications for rational drug design.

Molecular Docking and QSAR

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to a biological target.[13][14][15] Accurate representation of the ligand's conformational preferences, which are heavily influenced by fluorination, is crucial for obtaining meaningful docking results. Theoretical calculations can provide the necessary information on the low-energy conformers that should be considered in docking studies.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activities.[16][17][18] Descriptors derived from theoretical calculations, such as electrostatic potentials, dipole moments, and orbital energies of fluorinated benzyl alcohols, can be used to build robust QSAR models. These models can then be used to predict the activity of novel derivatives and guide further synthesis.

Case Study: Antibacterial Agents

While the provided search results do not focus specifically on fluorinated benzyl alcohols as antibacterial agents, they do highlight the use of molecular docking to study benzyl alcohol derivatives against bacterial targets like glucosamine-6-phosphate synthase.[13][14][15] A hypothetical application of the theoretical principles discussed would be to design fluorinated benzyl alcohol derivatives with enhanced binding to this enzyme. By using DFT to predict the conformational and hydrogen-bonding properties of different fluorinated analogues, one could prioritize the synthesis of compounds that are pre-organized for optimal interaction with the active site.

Future Perspectives

The theoretical study of fluorinated benzyl alcohol derivatives is a vibrant area of research with several exciting future directions:

-

Dynamic Effects: Most computational studies focus on static structures. Investigating the dynamic behavior of these molecules using molecular dynamics simulations could provide a more realistic picture of their behavior in solution and at receptor binding sites.

-

Machine Learning: Machine learning models trained on large datasets of computationally derived properties could accelerate the prediction of the effects of fluorination, enabling high-throughput screening of virtual libraries.

-

Advanced Spectroscopic Techniques: The combination of high-resolution rotational spectroscopy with advanced quantum chemical calculations can provide exceptionally detailed information about the three-dimensional structures and intramolecular interactions of these molecules.

Conclusion

Theoretical studies, particularly those employing quantum chemical methods, are indispensable for understanding the profound and often non-intuitive effects of fluorination on the properties of benzyl alcohol derivatives. These computational approaches provide a detailed picture of the conformational landscapes and hydrogen-bonding capabilities of these molecules, which is critical for their application in drug design and materials science. As computational power and theoretical methodologies continue to advance, we can expect an even greater synergy between theory and experiment, leading to the rational design of novel fluorinated benzyl alcohols with tailored properties for a wide range of applications.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]

- 10. Elucidation of hydrogen bonding formation by a computational, FT-IR spectroscopic and theoretical study between benzyl alcohol and isomeric cresols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N’(2-methoxyphenylimino) thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. purerims.smu.ac.za [purerims.smu.ac.za]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Toxicology of benzyl alcohols: a QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. QSAR - Drug Design Org [drugdesign.org]

Methodological & Application

The Synthetic Utility of (2-Fluoro-6-methylphenyl)methanol: A Guide for Organic Synthesis and Drug Discovery

Introduction: Navigating the Nuances of Ortho-Substituted Benzyl Alcohols